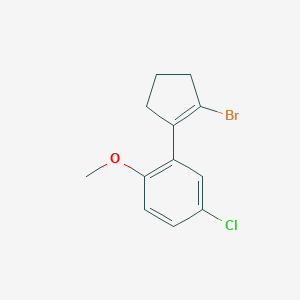
2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene is an organic compound with a complex structure that includes a brominated cyclopentene ring and a chlorinated methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene typically involves the bromination of cyclopentene followed by a series of substitution reactions. One common method involves the reaction of cyclopentene with bromine to form 2-bromocyclopentene. This intermediate is then reacted with 4-chloro-1-methoxybenzene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromocyclopent-1-en-1-yl)-4-chloro-1-methoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromocyclopent-1-en-1-yl)-4-methylbenzene
- 2-(2-Bromocyclopent-1-en-1-yl)-4-chlorobenzene
- 2-(2-Bromocyclopent-1-en-1-yl)-4-methoxybenzene
Uniqueness
The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
850864-61-8 |
|---|---|
Molecular Formula |
C12H12BrClO |
Molecular Weight |
287.58 g/mol |
IUPAC Name |
2-(2-bromocyclopenten-1-yl)-4-chloro-1-methoxybenzene |
InChI |
InChI=1S/C12H12BrClO/c1-15-12-6-5-8(14)7-10(12)9-3-2-4-11(9)13/h5-7H,2-4H2,1H3 |
InChI Key |
FIMCMFXURWAQOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(CCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















